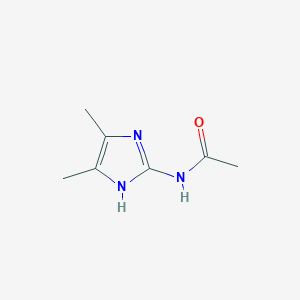

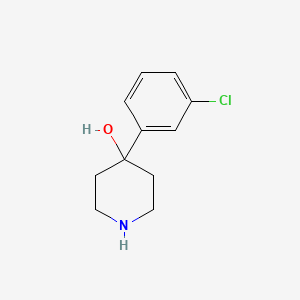

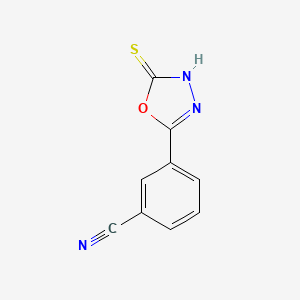

![molecular formula C7H4INOS B1311827 2-Iodobenzo[d]thiazol-6-ol CAS No. 78431-08-0](/img/structure/B1311827.png)

2-Iodobenzo[d]thiazol-6-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Iodobenzo[d]thiazol-6-ol is a chemical compound with the molecular formula C7H4INOS . It is used for pharmaceutical testing . Some similar compounds, such as 2-aminobenzo[d]thiazol-6-ol, have been found to have antimicrobial, antioxidant, and anticancer properties .

Molecular Structure Analysis

The molecule contains a total of 17 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Thiazole .Physical And Chemical Properties Analysis

The average mass of 2-Iodobenzo[d]thiazol-6-ol is 276.098 Da and the monoisotopic mass is 275.921814 Da . Unfortunately, specific physical properties such as boiling point, solubility, and others were not found in the search results.科学的研究の応用

Synthesis of Heterocyclic Compounds

Formation of Imidazo[2,1-b]thiazoles : A study detailed the synthesis of 6-substituted imidazo[2,1-b]thiazoles through a palladium/copper-mediated Sonogashira coupling in water. This process involves the reaction of 2-amino-3-(2-propynyl)thiazolium bromide with various iodobenzenes, highlighting the role of 2-Iodobenzo[d]thiazol-6-ol derivatives in creating complex heterocycles (Kamali et al., 2009).

Aminocarbonylation of Iodobenzene Derivatives : Another application is observed in the aminocarbonylation of iodobenzene derivatives using aminothiazole and aminothiadiazole derivatives. This palladium-catalyzed reaction demonstrates the chemospecificity towards the corresponding carboxamides, producing N-1,3-thiazol-2-yl- and N-1,3,4-thiadiazol-2-ylcarboxamides in moderate to high yields (Gergely & Kollár, 2018).

Oxidative Synthesis of 2-Aminobenzothiazoles : The metal-free synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas using catalytic iodine and molecular oxygen showcases an environmentally benign method for constructing benzothiazole derivatives under mild conditions (Zhao et al., 2013).

Advancements in Synthetic Methodologies

Electrochemical Synthesis of Hypervalent Iodine Oxidants : Research on the electrochemical synthesis of hypervalent iodine oxidants from iodobenzenes, including those related to 2-Iodobenzo[d]thiazol-6-ol, highlights a safer and environmentally friendly approach to producing these compounds, which are crucial oxidants in organic synthesis (Bystron et al., 2022).

Oxidation Reactions with IBX : The catalytic use of o-iodoxybenzoic acid (IBX) in oxidation reactions, including those involving 2-Iodobenzo[d]thiazol-6-ol derivatives, demonstrates its utility in converting alcohols to aldehydes or ketones under mild conditions. This process showcases the versatility of iodobenzene derivatives in facilitating oxidation reactions (Thottumkara et al., 2005).

将来の方向性

Thiazole derivatives, which include 2-Iodobenzo[d]thiazol-6-ol, are being studied for their potential in various biological activities. For example, they have been found to have anti-inflammatory, analgesic, and other activities . This suggests that 2-Iodobenzo[d]thiazol-6-ol and similar compounds could have potential future applications in medicine and pharmacology.

特性

IUPAC Name |

2-iodo-1,3-benzothiazol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBIUTVCIIPVIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodobenzo[d]thiazol-6-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

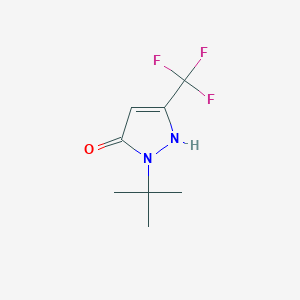

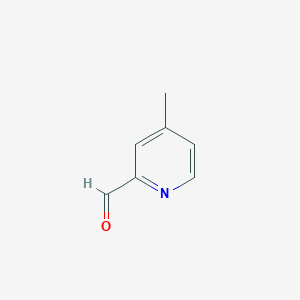

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)

![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)